molecular formula C18H23N3O3 B2739543 N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-piperidinoacetamide CAS No. 338963-43-2

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-piperidinoacetamide

Cat. No. B2739543
CAS RN: 338963-43-2
M. Wt: 329.4
InChI Key: FDXLJNNOKUHUKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel compound N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin has been synthesized . The NMR spectrum of N-(3-(4-methoxyphenyl)isoxazolin-5-yl) showed a singlet on average at δ = 3.81 ppm identified as the methoxyl group, two doublets of doublet at 3.34 and 3.57 ppm for the two CH2-isoxazolinic protons, and two other doublets of doublet at 3.86 and 3.98 for the N–CH2 protons .


Molecular Structure Analysis

The molecular structure of the compound was determined using various spectroscopic techniques and confirmed by a single-crystal X-ray diffraction analysis . In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction . Hirshfeld surface analysis indicates that the most important contributions to the crystal packing are from H…H (35.7%), H…O/O…H (33.7%), and H…C/C…H (13%) interactions .

Scientific Research Applications

Anti-Cancer Activity

The compound has been studied for its potential anti-cancer activity. In a study, it was found that the compound and its derivatives could be promising inhibitors of EGFR/VEGFR-2, which are associated with the progression of triple-negative breast cancer .

Anti-HIV Activity

Heterocycles based on the 1,2,3-triazole moiety, which is a part of the compound, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activity .

Anti-Tubercular Activity

The compound has also been associated with anti-tubercular activity. This is due to the presence of the 1,2,3-triazole moiety in its structure .

Anti-Viral Activity

The compound has potential antiviral properties. This is again attributed to the 1,2,3-triazole moiety present in its structure .

Anti-Bacterial Activity

The compound has been associated with antibacterial activity. This is due to the presence of the 1,2,3-triazole moiety in its structure .

Anti-Inflammatory Activity

Indole derivatives, which are structurally similar to the compound , have been found to possess anti-inflammatory activity .

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-15-7-5-14(6-8-15)17-11-16(24-20-17)12-19-18(22)13-21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXLJNNOKUHUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-piperidinoacetamide

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